
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that possesses a benzoxazepine ring system with a fluorine atom at position 61. The compound is also known as BRL-155721.
Synthesis Analysis
The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is not explicitly mentioned in the search results. However, similar compounds have been synthesized through various methods such as nucleophilic substitutions2, cyclizations2, and benzannulation3.Molecular Structure Analysis
The molecular formula of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is C10H10FNO1. It possesses a benzoxazepine ring system with a fluorine atom at position 61.
Chemical Reactions Analysis
Specific chemical reactions involving 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine are not detailed in the search results. However, similar compounds have been involved in reactions with Grignard reagents, triethyl phosphite, sodium borohydride, and a silyl enol ether2.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine are not explicitly mentioned in the search results. However, it is known to be a solid4.Scientific Research Applications
Synthetic and Biological Significance
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is part of the benzoxazepine family, which includes a wide range of organic compounds known for their significant biological properties. Benzoxazepines, such as the 1,5-benzoxazepine derivatives, have been extensively studied for their pharmacological properties, including anticancer, antibacterial, antifungal activities, and their potential in treating neurological disorders like Alzheimer's and Parkinson's disease. These compounds are valued not only as effective building blocks in organic synthesis but also for their role in developing new potential drugs targeting G-protein-coupled receptors (Stefaniak & Olszewska, 2021).
The structural versatility of benzoxazepines, including 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, makes them a focal point in the synthesis of novel compounds with enhanced biological activities. This class of compounds is also explored for their potential interactions with DNA and their ability to modulate the activity of various biological targets, underscoring their importance in medicinal chemistry and drug development efforts (Kawase, Saito, & Motohashi, 2000).
Antimicrobial and Antifungal Applications
One of the notable applications of benzoxazepine derivatives, including 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, is their antimicrobial and antifungal potential. These compounds have been investigated for their effectiveness against various pathogens, with some studies highlighting their potential as scaffolds for designing new antimicrobial compounds. The 1,4-benzoxazin-3-one backbone, in particular, has shown promise as a scaffold for generating synthetic derivatives with potent activity against pathogenic fungi and bacteria, indicating the broad-spectrum utility of benzoxazepines in addressing infectious diseases (de Bruijn, Gruppen, & Vincken, 2018).
Synthetic Methodologies
The synthesis of benzoxazepine derivatives, including 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, has been a subject of significant interest, with various methodologies being developed to enhance the efficiency and selectivity of these processes. Such synthetic strategies are crucial for the production of high-purity compounds required for biological testing and pharmaceutical development. Researchers continue to explore novel synthetic routes and modifications to existing methods to improve the accessibility of benzoxazepines for research and therapeutic applications (Ibrahim, 2011).
Safety And Hazards
The safety and hazards associated with 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine are not explicitly mentioned in the search results. However, similar compounds have been classified as non-combustible, acute toxic Category 3, or toxic hazardous materials causing chronic effects45.
Future Directions
The future directions for 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine are not explicitly mentioned in the search results. However, similar compounds have been used in the synthesis of novel N-substituted derivatives with potential antibacterial activity6.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQUZQKHNJYTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

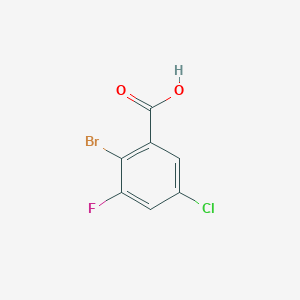
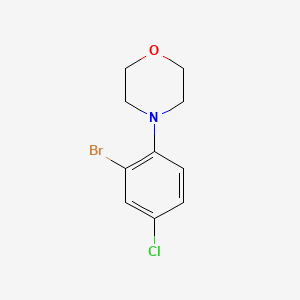
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

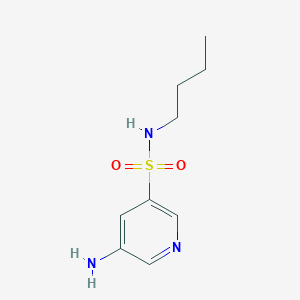
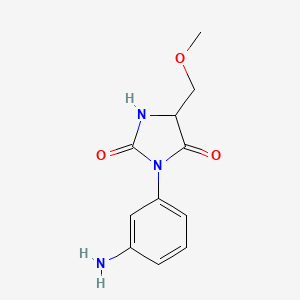
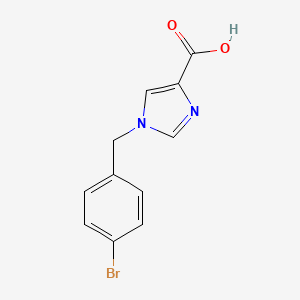

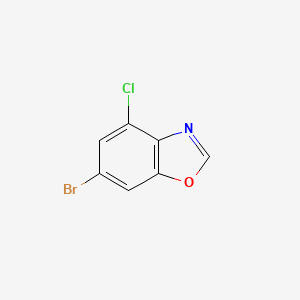
![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)
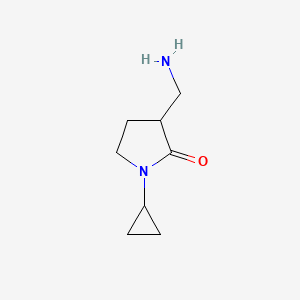

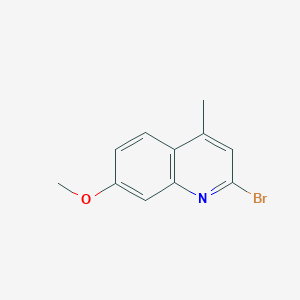
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)